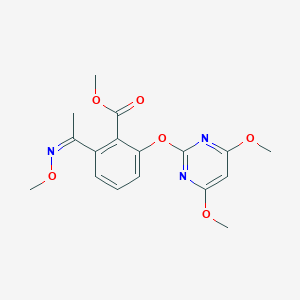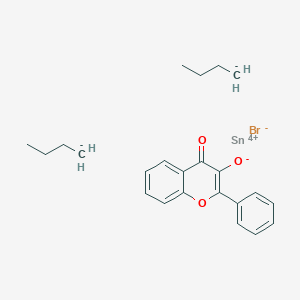
4-Bencilomorfolina-2,3-diona
Descripción general
Descripción
4-Benzylmorpholine-2,3-dione is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is characterized by a morpholine ring substituted with a benzyl group at the fourth position and two keto groups at the second and third positions. It is typically found as a white to yellow solid .
Aplicaciones Científicas De Investigación
4-Benzylmorpholine-2,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Métodos De Preparación
The synthesis of 4-Benzylmorpholine-2,3-dione can be achieved through various methods. One common synthetic route involves the reaction of diethyloxalate with 2-(benzylamino)ethanol in ethanol. The reaction is carried out at 0°C initially, followed by stirring at room temperature and finally refluxing . The product is then precipitated by adding petroleum ether, yielding 4-Benzylmorpholine-2,3-dione as a white solid .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis typically involves similar reaction conditions and purification steps.
Análisis De Reacciones Químicas
4-Benzylmorpholine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 4-Benzylmorpholine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
4-Benzylmorpholine-2,3-dione can be compared with other morpholine derivatives, such as:
Morpholine: A simpler structure with a wide range of industrial applications.
4-Methylmorpholine-2,3-dione: Similar structure but with a methyl group instead of a benzyl group.
4-Phenylmorpholine-2,3-dione: Similar structure but with a phenyl group instead of a benzyl group.
The uniqueness of 4-Benzylmorpholine-2,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-benzylmorpholine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-11(14)15-7-6-12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYULESMFLWDHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)




